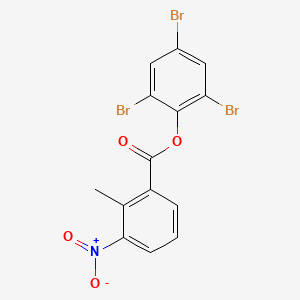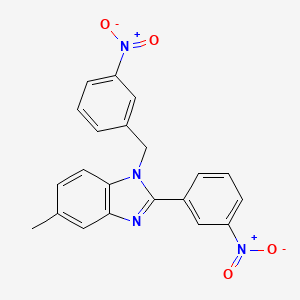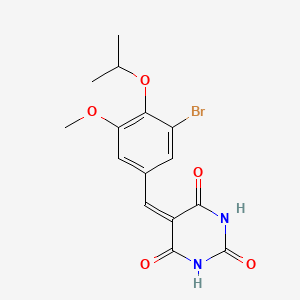![molecular formula C16H10N2OS B5035321 2-phenyl[1,3]thiazolo[2,3-a]phthalazin-4-ium-3-olate](/img/structure/B5035321.png)
2-phenyl[1,3]thiazolo[2,3-a]phthalazin-4-ium-3-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl[1,3]thiazolo[2,3-a]phthalazin-4-ium-3-olate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of 2-phenyl[1,3]thiazolo[2,3-a]phthalazin-4-ium-3-olate is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of enzymes involved in cell growth and proliferation. It may also interact with cellular membranes, leading to changes in membrane fluidity and permeability.
Biochemical and Physiological Effects
Studies have shown that 2-phenyl[1,3]thiazolo[2,3-a]phthalazin-4-ium-3-olate has various biochemical and physiological effects. It has been found to induce oxidative stress in cells, leading to the production of reactive oxygen species. It has also been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis. In addition, it has been found to affect the levels of various neurotransmitters in the brain, leading to changes in behavior and cognition.
実験室実験の利点と制限
One of the main advantages of using 2-phenyl[1,3]thiazolo[2,3-a]phthalazin-4-ium-3-olate in lab experiments is its versatility. The compound can be easily synthesized and modified to suit specific experimental needs. It also exhibits potent biological activity, making it a useful tool for studying various biological processes. However, one of the limitations of using the compound is its potential toxicity. Careful dosing and handling are required to avoid adverse effects.
将来の方向性
There are several future directions for research on 2-phenyl[1,3]thiazolo[2,3-a]phthalazin-4-ium-3-olate. One area of interest is the development of novel derivatives with improved biological activity and reduced toxicity. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Furthermore, the compound's effects on the immune system and its potential as an immunomodulatory agent warrant further investigation. Finally, the use of 2-phenyl[1,3]thiazolo[2,3-a]phthalazin-4-ium-3-olate as a tool for studying cellular signaling pathways and gene expression regulation is an area of ongoing research.
合成法
The synthesis of 2-phenyl[1,3]thiazolo[2,3-a]phthalazin-4-ium-3-olate involves the reaction of 2-phenyl-1,3-thiazole-4-carbaldehyde with phthalhydrazide in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to obtain the final compound. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
2-phenyl[1,3]thiazolo[2,3-a]phthalazin-4-ium-3-olate has been studied extensively for its potential applications in various scientific fields. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties. The compound has been tested against various bacterial and fungal strains, and has shown promising results in inhibiting their growth. In addition, it has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Furthermore, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
2-phenyl-[1,3]thiazolo[2,3-a]phthalazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS/c19-15-14(11-6-2-1-3-7-11)20-16-13-9-5-4-8-12(13)10-17-18(15)16/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLXQKPAIXQWRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=S=C3C4=CC=CC=C4C=NN3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-isopropylphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5035238.png)
![1-(2,6-dimethyl-4-pyridinyl)-4-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5035248.png)
![{3-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}isopropylamine dihydrochloride](/img/structure/B5035255.png)
![2-{[5-(2,4-dichlorophenoxy)pentyl]amino}ethanol](/img/structure/B5035258.png)
![1-fluoro-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5035263.png)

![6-(4-methylphenyl)-5,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B5035266.png)
![4-{[4-(2-phenoxyethoxy)phenyl]carbonothioyl}morpholine](/img/structure/B5035273.png)

![2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B5035316.png)


![3-(benzylthio)-6-(6-methyl-2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5035332.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5035340.png)